molecular formula C11H15B B3273876 1-(1-Bromoethyl)-4-(propan-2-yl)benzene CAS No. 59770-99-9

1-(1-Bromoethyl)-4-(propan-2-yl)benzene

Cat. No. B3273876
CAS RN: 59770-99-9
M. Wt: 227.14 g/mol
InChI Key: RZANZYMHOGTILI-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-4-(propan-2-yl)benzene, also known as 1-bromo-2-methylpropylbenzene, is an organic compound that is widely used in the synthesis of organic compounds. It is a colorless liquid with a boiling point of 115-118 °C and a melting point of -60 °C. It is mainly used as a solvent and as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Antagonist Benzamide Derivatives : One study involved the synthesis of benzamide derivatives from 1-(1-Bromoethyl)-4-(propan-2-yl)benzene, highlighting its utility in creating non-peptide CCR5 antagonists. These compounds were characterized for their biological activity, demonstrating the compound's role in medicinal chemistry research (H. Bi, 2015).

  • Formation of Vinyl Compounds : Another research focused on the reaction of bis(tetrazole)phenylenes with 1,2-dibromoethane, leading to the surprising formation of vinyl derivatives. This study underscores the compound's reactivity and potential in creating novel chemical structures (A. Fleming et al., 2005).

  • Fluorescence Properties : The synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene were investigated, showing significant fluorescence intensity differences between solution and solid states. This highlights the compound's potential in materials science, particularly in the development of fluorescent materials (Liang Zuo-qi, 2015).

Chemical Reactions and Mechanisms

  • Kinetic Studies : Research on the gas-phase elimination kinetics of (2-bromoethyl)benzene provided insights into the reaction mechanisms and the role of the phenyl group in providing anchimeric assistance. This kind of study is crucial for understanding fundamental chemical processes (G. Chuchani & I. Martín, 1990).

  • Dendritic Carbosilanes Synthesis : The regiospecific hydrosilylation of 1-bromo-4-(prop-2-enyl)benzene, a related compound, was used to develop molecular building blocks for dendritic carbosilanes. This demonstrates the compound's application in the synthesis of complex organic frameworks (Casado & Stobart, 2000).

Material Science and Organic Synthesis

  • Crystal Structure Analysis : Studies on the crystal structures of derivatives of bromo- and bromomethyl-substituted benzenes, including compounds with structural similarities to 1-(1-Bromoethyl)-4-(propan-2-yl)benzene, have contributed to a better understanding of molecular interactions and supramolecular architecture (Timo Stein et al., 2015).

properties

IUPAC Name

1-(1-bromoethyl)-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZANZYMHOGTILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270318
Record name 1-(1-Bromoethyl)-4-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromoethyl)-4-(propan-2-yl)benzene

CAS RN

59770-99-9
Record name 1-(1-Bromoethyl)-4-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59770-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Bromoethyl)-4-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-bromoethyl)-4-(propan-2-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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